molecular formula C8H5F4NO2 B2461501 3-Fluoro-4-(trifluoromethoxy)benzamide CAS No. 886499-18-9

3-Fluoro-4-(trifluoromethoxy)benzamide

Cat. No. B2461501
CAS RN: 886499-18-9
M. Wt: 223.127
InChI Key: AFSQMAHZQPJUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H5F4NO2 . It has an average mass of 223.124 Da and a monoisotopic mass of 223.025635 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a fluoro group at the 3-position and a trifluoromethoxy group at the 4-position .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 223.13 .

Mechanism of Action

3F4TFMB has been found to interact with a variety of proteins and enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has also been found to interact with a variety of other proteins, including those involved in cell signaling and apoptosis. Furthermore, 3F4TFMB has been found to modulate protein-protein interactions, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
3F4TFMB has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to inhibit the growth of certain viruses. It has also been found to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Furthermore, 3F4TFMB has been found to interact with proteins involved in cell signaling and apoptosis, and to modulate protein-protein interactions.

Advantages and Limitations for Lab Experiments

3F4TFMB has several advantages as a research tool. It is relatively easy to synthesize, making it cost-effective and readily available. Furthermore, it has been found to interact with a variety of proteins and enzymes, making it a useful tool for studying protein-protein interactions and drug metabolism. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a potential therapeutic agent for the treatment of neurological disorders and cancer.
However, there are some limitations associated with the use of 3F4TFMB in lab experiments. For example, it has been found to be toxic in certain concentrations, making it potentially dangerous to use in certain experiments. Additionally, it has not been extensively studied, making it difficult to predict its effects in certain situations.

Future Directions

Given its potential as a research tool, 3F4TFMB could be further explored as a therapeutic agent for the treatment of neurological disorders and cancer. Additionally, it could be further studied as a modulator of protein-protein interactions and as an inhibitor of cytochrome P450 enzymes. Furthermore, it could be explored as a potential drug target and as a probe for the detection of biomolecules. Finally, it could be investigated as a potential inhibitor of the growth of viruses and other pathogens.

Synthesis Methods

3F4TFMB can be synthesized through a two-step process involving the reaction of p-fluorobenzaldehyde with trifluoroacetic anhydride, followed by the reaction of the resulting intermediate with trifluoromethanesulfonic anhydride. The reaction of p-fluorobenzaldehyde with trifluoroacetic anhydride yields the intermediate 4-fluoro-3-(trifluoromethoxy)benzoic acid, which is then reacted with trifluoromethanesulfonic anhydride to yield 3F4TFMB. This synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.

Scientific Research Applications

3F4TFMB has been used in a variety of scientific research applications, including as a potential drug target, as a modulator of protein-protein interactions, and as a probe for the detection of biomolecules. It has also been explored as an inhibitor of cytochrome P450 enzymes, as a potential inhibitor of the growth of cancer cells, and as a potential therapeutic agent for the treatment of neurological disorders.

properties

IUPAC Name

3-fluoro-4-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSQMAHZQPJUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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